molecular formula C37H48O14 B1151642 Jatrophane VI CAS No. 210108-90-0

Jatrophane VI

Cat. No.: B1151642
CAS No.: 210108-90-0
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Description

Jatrophane VI is a macrocyclic diterpene compound belonging to the jatrophane family of diterpenoids. These compounds are primarily isolated from plants of the Euphorbiaceae family, particularly from the genus Euphorbia. This compound is known for its complex polyoxygenated polycyclic structure and exhibits a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jatrophane VI involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes cyclization reactions to form the macrocyclic ring, followed by various oxidation and reduction steps to introduce the necessary functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advances in biotechnological methods, such as plant tissue culture and genetic engineering, have made it possible to produce this compound in larger quantities. These methods involve the cultivation of Euphorbia species under controlled conditions to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Jatrophane VI undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Jatrophane VI has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Explored for its potential as an anti-cancer agent and its ability to reverse multidrug resistance in cancer cells.

Mechanism of Action

The mechanism of action of Jatrophane VI involves its interaction with specific molecular targets, such as protein kinase C. By activating this enzyme, this compound can modulate various cellular pathways, leading to its observed biological effects. Additionally, its ability to inhibit P-glycoprotein contributes to its multidrug resistance-reversing properties .

Comparison with Similar Compounds

Uniqueness: Jatrophane VI stands out due to its specific polyoxygenated polycyclic structure, which imparts unique biological activities. Its ability to reverse multidrug resistance and its potential as an anti-cancer agent make it a compound of significant interest in scientific research .

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGPBYYMDKBKJ-OHGSERNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098275
Record name 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210108-90-0
Record name 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210108-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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